Bis(2-ethylhexyl) ether

Description

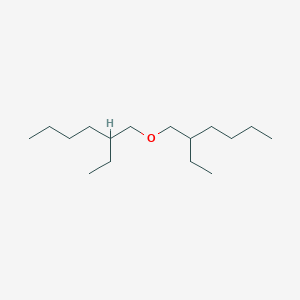

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylhexoxymethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCCCMIWRBJYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042035 | |

| Record name | Bis(2-ethylhexyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-60-9 | |

| Record name | Di(2-ethylhexyl)ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethylhexyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3,3'-[oxybis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ETHYLHEXYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/293357T1G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Bis(2-ethylhexyl) Ether via Williamson Ether Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of bis(2-ethylhexyl) ether through the Williamson ether synthesis, a cornerstone method in organic chemistry for the formation of ethers. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and chemical synthesis.

Introduction

The Williamson ether synthesis is a robust and versatile SN2 reaction involving the reaction of an alkoxide with a primary alkyl halide.[1][2][3] This method is widely employed in both laboratory and industrial settings for the preparation of symmetrical and asymmetrical ethers.[4][5] In this guide, we focus on the synthesis of this compound, a symmetrical ether, which involves the reaction of sodium 2-ethylhexoxide with a 2-ethylhexyl halide.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages: the formation of the sodium 2-ethylhexoxide nucleophile and the subsequent nucleophilic substitution reaction with a 2-ethylhexyl halide.

Stage 1: Formation of Sodium 2-ethylhexoxide

The alkoxide is generated by deprotonating 2-ethylhexanol with a strong base, typically sodium hydride (NaH) or sodium metal. The use of sodium hydride is often preferred as the only byproduct is hydrogen gas, which is easily removed from the reaction mixture.[6]

Stage 2: Williamson Ether Synthesis

The resulting sodium 2-ethylhexoxide then acts as a nucleophile and attacks the primary carbon of a 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in a classic SN2 reaction, displacing the halide and forming the ether linkage.[2][7]

The overall reaction is as follows:

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting materials and the final product.

Synthesis of 2-Ethylhexyl Bromide

2-Ethylhexyl bromide is a key starting material and can be synthesized from 2-ethylhexanol.

Materials:

-

2-Ethylhexanol

-

Phosphorus tribromide (PBr3) or Hydrobromic acid (HBr)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-ethylhexanol.

-

Cool the flask in an ice bath and slowly add phosphorus tribromide dropwise with constant stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation and purify the crude 2-ethylhexyl bromide by vacuum distillation.

Synthesis of this compound

Materials:

-

2-Ethylhexanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-Ethylhexyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF) or Dimethylformamide (DMF)

-

Saturated ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

-

Slowly add 2-ethylhexanol dropwise to the stirred suspension at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of sodium 2-ethylhexoxide.

-

To the resulting alkoxide solution, add 2-ethylhexyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Yields in Williamson ether synthesis can typically range from 50% to 95% in a laboratory setting.[4][5]

| Parameter | Value | Reference/Note |

| Reactants | ||

| 2-Ethylhexanol | 1.0 eq | Starting material for alkoxide |

| Sodium Hydride | 1.1 eq | Base for alkoxide formation |

| 2-Ethylhexyl Bromide | 1.0 eq | Alkylating agent |

| Reaction Conditions | ||

| Solvent | Anhydrous THF or DMF | |

| Reaction Temperature | Reflux (approx. 66 °C for THF) | |

| Reaction Time | 4 - 8 hours | Monitored by TLC[8] |

| Product | ||

| Theoretical Yield | Calculated based on limiting reagent | |

| Actual Yield | 70-85% (representative) | Dependent on conditions and purification |

| Boiling Point | 126 °C at 8 mmHg[9] | |

| Molecular Weight | 242.44 g/mol [9] |

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

Caption: Workflow for the Williamson Synthesis of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound using the Williamson ether synthesis. The detailed protocols and representative data serve as a valuable resource for researchers and professionals in chemical synthesis and drug development. Adherence to proper laboratory techniques and safety precautions is essential for the successful and safe execution of this synthesis.

References

- 1. 2-Ethylhexyl bromide | 18908-66-2 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. cactus.utahtech.edu [cactus.utahtech.edu]

- 9. This compound|High-Purity Research Chemical [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) ether

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and quality control activities involving this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1,1'-oxybis(2-ethylhexane) |

| Synonyms | Di(2-ethylhexyl) ether, DEHE |

| CAS Number | 10143-60-9[1][2] |

| Molecular Formula | C₁₆H₃₄O[1][2] |

| Molecular Weight | 242.44 g/mol [1] |

| InChI Key | YHCCCMIWRBJYHG-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCC(CC)COCC(CC)CCCC |

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] A summary of its key physical properties is provided in the table below.

| Property | Value |

| Melting Point | -7.6 °C (estimate)[3] |

| Boiling Point | 126 °C at 8 mmHg[1][3] |

| Density | 0.82 g/cm³ (at 20/20 °C)[1] |

| Vapor Pressure | 0.00762 mmHg at 25 °C[4] |

| Refractive Index | 1.4320-1.4380[4] |

| Flash Point | 107.5 °C[4] |

| Solubility | Slightly soluble in Chloroform and Methanol.[4] Insoluble in water. |

Chemical Properties

Reactivity and Stability

This compound is generally considered to be a stable and relatively inert compound under normal conditions. The ether linkage is the primary site of reactivity. The bulky 2-ethylhexyl groups provide significant steric hindrance, which can limit the accessibility of the ether oxygen to reagents.

Ethers are susceptible to oxidation, and this compound is likely to undergo slow oxidation over time, especially when exposed to light and air, to form peroxides. Therefore, it is recommended to store it in a cool, dark place.[1]

Incompatible Materials

Information regarding specific incompatible materials for this compound is limited. However, as a general class, ethers are incompatible with strong oxidizing agents.

Decomposition

Hazardous decomposition products are not well-documented for this compound under normal conditions of use. Combustion may produce carbon monoxide and carbon dioxide.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for the preparation of symmetrical and unsymmetrical ethers.[5][6] For the synthesis of this compound, 2-ethylhexanol is first converted to its alkoxide, which then reacts with a 2-ethylhexyl halide in a nucleophilic substitution reaction.

Diagram of the Williamson Ether Synthesis for this compound:

Caption: Williamson Ether Synthesis of this compound.

Detailed Methodology:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry 2-ethylhexanol and a suitable aprotic solvent (e.g., dry THF).

-

Slowly add sodium hydride (NaH) portion-wise to the stirred solution at 0 °C. The reaction will generate hydrogen gas, so proper ventilation is crucial.

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethylhexoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-ethylhexyl bromide (or another suitable halide) dropwise via an addition funnel.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A micro-scale method using a Thiele tube is suitable for determining the boiling point of small quantities of liquid.

Diagram of the Experimental Setup for Boiling Point Determination:

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. DI(2-ETHYLHEXYL) ETHER CAS#: 10143-60-9 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of Bis(2-ethylhexyl) Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bis(2-ethylhexyl) ether, a common organic solvent and plasticizer. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development requiring in-depth analytical information on this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound based on established principles of organic spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.5 | d | 4H | -O-CH ₂- |

| ~1.5 - 1.6 | m | 2H | -CH(CH₂)- |

| ~1.2 - 1.4 | m | 16H | -(CH ₂)₄- |

| ~0.8 - 0.9 | t | 12H | -CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70 - 72 | CH₂ | -O-C H₂- |

| ~39 - 41 | CH | -C H(CH₂)- |

| ~30 - 32 | CH₂ | -CH₂-C H₂-CH₂-CH₃ |

| ~28 - 30 | CH₂ | -CH₂-C H₂-CH(CH₂)- |

| ~23 - 25 | CH₂ | -C H₂-CH₃ |

| ~13 - 15 | CH₃ | -CH₂-C H₃ |

| ~10 - 12 | CH₃ | -CH(CH₂CH₃)- |

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950 - 2850 | Strong | C-H Stretch | Alkane |

| 1465 - 1450 | Medium | C-H Bend | Alkane |

| 1380 - 1370 | Medium | C-H Bend | Alkane |

| ~1100 | Strong | C-O Stretch | Ether |

Table 4: Predicted Major Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 242 | [M]⁺ (Molecular Ion) |

| 129 | [CH₃(CH₂)₃CH(C₂H₅)CH₂O]⁺ |

| 113 | [CH₃(CH₂)₃CH(C₂H₅)CH₂]⁺ |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

300-500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Cap the tube and gently vortex to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. Typically, a 90° pulse and a relaxation delay of 1-2 seconds are used.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Salt plates (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Cleaning solvent (e.g., acetone (B3395972) or isopropanol)

-

Lens paper

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation:

-

Ensure the salt plates are clean and dry by wiping them with a lens paper moistened with a volatile solvent like acetone.

-

Place a single drop of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.

-

The instrument software will acquire the mass spectra of the components as they elute from the GC column.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Solubility of Bis(2-ethylhexyl) ether in common organic solvents

Lack of Publicly Available Quantitative Data

Predicted Solubility and Physical Properties

Bis(2-ethylhexyl) ether is a large, non-polar molecule due to its long alkyl chains. Following the principle of "like dissolves like," it is expected to be readily miscible with non-polar organic solvents and have limited solubility in polar solvents.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10143-60-9 | [1][2][3][4][5] |

| Molecular Formula | C16H34O | [1][4][5][6] |

| Molecular Weight | 242.44 g/mol | [1][4] |

| Appearance | Clear, colorless to slightly colored liquid | [4] |

| Boiling Point | 126 °C at 8 mmHg | [4] |

| Density | 0.82 g/mL | [4] |

| Storage | Room temperature, in a cool, dark place | [4][6] |

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Chloroform | Non-polar | Miscible |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Experimental Protocol for Solubility Determination

Given the absence of published data, the following gravimetric method can be employed to determine the solubility of this compound in various organic solvents. This method is robust and relies on the precise measurement of mass.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, ethanol, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess is ensured when a separate phase of the ether is visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the undissolved ether to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved micro-droplets.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The boiling point of the ether is high, which simplifies this step for most common solvents.[4]

-

Continue heating until a constant mass is achieved, indicating all the solvent has been removed.

-

-

Calculation of Solubility:

-

Let M1 be the mass of the empty vial.

-

Let M2 be the mass of the vial with the filtered saturated solution.

-

Let M3 be the mass of the vial with the residue (this compound) after solvent evaporation.

-

Mass of the solvent = M2 - M3

-

Mass of the dissolved this compound = M3 - M1

-

Solubility (in g/100 g of solvent) = [(Mass of dissolved ether) / (Mass of the solvent)] * 100

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. DI(2-ETHYLHEXYL) ETHER CAS#: 10143-60-9 [m.chemicalbook.com]

- 2. DI(2-ETHYLHEXYL) ETHER | 10143-60-9 [chemicalbook.com]

- 3. di(2-ethylhexyl) ether | CAS#:10143-60-9 | Chemsrc [chemsrc.com]

- 4. This compound|High-Purity Research Chemical [benchchem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [myskinrecipes.com]

Bis(2-ethylhexyl) ether CAS number and IUPAC nomenclature

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) ether, a significant organic compound with applications in various chemical syntheses. This document details its chemical identity, including its CAS number and precise IUPAC nomenclature. Key physicochemical properties are systematically presented, supported by spectral data analysis. Furthermore, this guide outlines detailed experimental protocols for its synthesis via the Williamson ether synthesis and its analysis by gas chromatography-mass spectrometry (GC-MS). The information is intended to serve as a critical resource for professionals engaged in research and development who require a thorough understanding of this compound.

Chemical Identity and Nomenclature

This compound, a symmetrical ether, is characterized by the presence of two 2-ethylhexyl groups attached to a central oxygen atom.

-

Common Names: Di(2-ethylhexyl) ether, 2-Ethylhexyl ether

-

Molecular Formula: C₁₆H₃₄O

-

IUPAC Name: 3,3'-[oxybis(methylene)]bis(heptane)

Nomenclature Derivation: According to IUPAC rules for ethers, when no other functional group has higher priority, the ether is named as an alkoxyalkane. For symmetrical ethers, one alkyl group and the oxygen are treated as the alkoxy substituent. The 2-ethylhexyl group's longest chain is a heptane, substituted at position 3 with the rest of the molecule. Therefore, the systematic name is 3,3'-[oxybis(methylene)]bis(heptane). Another valid, albeit less common, IUPAC name is 1,1'-oxybis(2-ethylhexane).

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and purification.

| Property | Value | Reference(s) |

| Molecular Weight | 242.44 g/mol | [1] |

| Appearance | Clear, colorless to slightly colored liquid | [1] |

| Boiling Point | 126 °C at 8 mmHg | [1][4] |

| Specific Gravity | 0.82 | [1][5] |

| Density | 0.808 g/cm³ | [4] |

| Refractive Index (n²⁰/D) | 1.4320 - 1.4380 | [4] |

| Melting Point | -7.6 °C (estimate) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and methanol.[1][4] |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent. Key fragments arise from α-cleavage of an alkyl radical and inductive cleavage.

| m/z | Proposed Fragment |

| 112 | C₈H₁₆⁺ |

| 71 | C₅H₁₁⁺ |

| 57 | C₄H₉⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for aliphatic ethers.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1465 | C-H bending (alkane) |

| ~1115 | C-O-C stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Signals are expected in the aliphatic region (δ 0.8-3.5 ppm). The protons on the carbon adjacent to the oxygen (CH₂-O) would be the most downfield.

-

¹³C NMR: The carbon atom bonded to the oxygen (C-O) would exhibit the most downfield chemical shift among the aliphatic carbons.

Experimental Protocols

Synthesis: Williamson Ether Synthesis

This compound can be synthesized through the Williamson ether synthesis, which involves the reaction of a sodium 2-ethylhexoxide with a 2-ethylhexyl halide.

Materials:

-

2-ethylhexanol

-

Sodium hydride (NaH) or another strong base

-

2-ethylhexyl bromide

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-ethylhexanol and anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution in an ice bath and slowly add sodium hydride in portions.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium 2-ethylhexoxide.

-

Add 2-ethylhexyl bromide dropwise to the solution.

-

Heat the reaction mixture to 50-100 °C and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC-MS.[6][7]

-

After the reaction is complete, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

Instrumentation:

-

Gas chromatograph with a mass selective detector

-

Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC injector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Electron Ionization: 70 eV

-

Scan Range: m/z 40-400

-

Data Analysis: Identify this compound by its retention time and the fragmentation pattern in the mass spectrum, comparing it to a reference standard.

Applications and Significance

This compound serves as a plasticizer in polymer formulations, enhancing the flexibility and durability of plastics.[8] It is also utilized as a solvent and carrier in various chemical processes due to its low volatility and good solvency properties.[8] Additionally, it finds application in the formulation of lubricants and hydraulic fluids.[8] In the context of drug development, it can be used as a reference standard for analytical method development and validation.

Safety and Handling

This compound is classified as acutely toxic if swallowed.[9] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed examination of this compound, covering its nomenclature, physicochemical properties, spectral characteristics, and detailed protocols for its synthesis and analysis. The compiled data and methodologies offer a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating its effective and safe use in laboratory and industrial settings.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. DI(2-ETHYLHEXYL) ETHER CAS#: 10143-60-9 [m.chemicalbook.com]

- 5. This compound | 10143-60-9 | TCI AMERICA [tcichemicals.com]

- 6. byjus.com [byjus.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. Hexanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Di(2-ethylhexyl) ether: A Comprehensive Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety information for Di(2-ethylhexyl) ether (CAS No: 10143-60-9), also known as bis(2-ethylhexyl) ether. The information is compiled to assist in the safe handling, storage, and use of this compound in a research and development setting. Due to the limited availability of in-depth toxicological studies in the public domain, this guide focuses on the established safety data and physicochemical properties.

Core Safety & Physicochemical Data

Quantitative data regarding the properties and safety classifications of Di(2-ethylhexyl) ether are summarized in the tables below for clear reference and comparison.

Table 1: Physicochemical Properties of Di(2-ethylhexyl) ether

| Property | Value | Source(s) |

| CAS Number | 10143-60-9 | [1][2] |

| Molecular Formula | C₁₆H₃₄O | [1] |

| Molecular Weight | 242.44 g/mol | [1] |

| Appearance | Clear, colorless to slightly colored liquid | [1] |

| Boiling Point | 126 °C at 8 mmHg | [1] |

| Density | 0.82 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 5.43580 | [1] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Details | Source(s) |

| GHS Pictogram | [2] | |

| Signal Word | Danger | [2] |

| GHS Hazard Statement | H300: Fatal if swallowed | [2] |

| GHS Hazard Class | Acute Toxicity, Oral (Category 2) | [2] |

| Storage Class | 6.1A: Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials | [2] |

| WGK (Water Hazard Class) Germany | WGK 3: Severe hazard to water | [2] |

Table 3: Precautionary Statements (P-codes)

| Code | Precautionary Statement | Source(s) |

| P264 | Wash skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2] |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |

| P405 | Store locked up. | [2] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2] |

Experimental Protocols

Signaling Pathways and Mechanism of Toxicity

Currently, there is a lack of specific information in published literature regarding the signaling pathways or the precise molecular mechanisms of toxicity for Di(2-ethylhexyl) ether. It is important for researchers to note the distinction between Di(2-ethylhexyl) ether and Di(2-ethylhexyl) phthalate (B1215562) (DEHP), as the latter has a well-documented but different toxicological profile.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling and use of Di(2-ethylhexyl) ether in a laboratory setting, based on the available safety information.

Caption: Logical workflow for the safe handling of Di(2-ethylhexyl) ether.

Conclusion

Di(2-ethylhexyl) ether is a compound that must be handled with extreme caution due to its classification as being fatal if swallowed. While a comprehensive toxicological profile, including detailed experimental protocols and mechanisms of action, is not currently available in the public domain, the existing safety data provides clear guidance for its safe management in a research environment. Adherence to the safety precautions outlined in this guide and on the supplier's safety data sheet is paramount to ensure the well-being of laboratory personnel. Researchers are encouraged to seek out any new toxicological data as it becomes available.

References

An In-depth Technical Guide to the Thermal Decomposition of Bis(2-ethylhexyl) Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(2-ethylhexyl) Ether

This compound, also known as di(2-ethylhexyl) ether, is a high molecular weight ether recognized for its excellent thermal stability. This property makes it suitable for demanding applications such as a high-temperature lubricant, a hydraulic fluid, and a solvent in specialized chemical processes. Its branched alkyl chains contribute to a low freezing point and good viscosity characteristics over a wide temperature range. Understanding its thermal decomposition is critical for defining its operational limits and ensuring safety in high-temperature applications.

Thermal Stability and Decomposition Data

Quantitative data on the precise thermal decomposition temperature of this compound is not prominently available in scientific literature. However, its formation as a stable byproduct in the synthesis of bis(2-ethylhexyl) terephthalate (B1205515) at temperatures ranging from 120°C to 170°C indicates its stability within this range. Ethers of similar high molecular weight and branched structures, particularly those used as lubricants, are known for their high thermal stability, with some classes of synthetic ethers like polyphenyl ethers being stable at temperatures exceeding 300°C.

| Property | Value/Observation | Source Context |

| Boiling Point | 126°C at 8 mmHg | General chemical property |

| Formation Temperature | Stable byproduct at 120°C - 170°C | Observed during synthesis of other compounds |

| Reported Decomposition Temp. | Data not available | No direct experimental data found |

| Analogous Compounds (Polyphenyl Ethers) | Stable up to 316°C | Used in high-temperature lubricant applications |

Experimental Protocols for Determining Thermal Decomposition

The thermal decomposition of a substance like this compound is typically determined using thermoanalytical techniques. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which a significant mass loss occurs is considered the onset of decomposition.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).

-

The sample is heated in a TGA furnace under a controlled atmosphere, usually an inert gas such as nitrogen or argon, to prevent oxidative degradation.

-

A linear heating rate, commonly 10°C/min or 20°C/min, is applied.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The onset decomposition temperature is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-

3.2. Differential Scanning Calorimetry (DSC)

DSC can also be used to determine the decomposition temperature by detecting the heat flow associated with the decomposition process.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Decomposition events are typically exothermic or endothermic and appear as peaks in the DSC curve.

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a sample pan (e.g., aluminum or stainless steel).

-

The sample and an empty reference pan are placed in the DSC cell.

-

The cell is heated at a constant rate under a controlled atmosphere.

-

The heat flow to or from the sample is measured relative to the reference.

-

The onset temperature of the exothermic or endothermic peak associated with decomposition provides the decomposition temperature.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the products of thermal decomposition, Py-GC-MS is a powerful analytical technique.

-

Principle: The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), causing it to decompose. The resulting volatile fragments are then separated by gas chromatography and identified by mass spectrometry.

-

Methodology:

-

A microgram-scale sample of this compound is introduced into a pyrolysis unit.

-

The sample is heated to a specific temperature (e.g., 600°C) for a short period.

-

The decomposition products are swept into a GC column for separation.

-

The separated compounds are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical workflow for determining thermal stability and the expected general mechanism for the thermal decomposition of a long-chain ether.

The Unwanted Ether: A Technical Guide to Bis(2-ethylhexyl) Ether Formation in Terephthalate Synthesis

Voorburg, Netherlands - In the production of bis(2-ethylhexyl) terephthalate (B1205515) (DOTP), a widely used non-phthalate plasticizer, the formation of the byproduct bis(2-ethylhexyl) ether (DEHE) presents a notable challenge, impacting yield and purity. This technical guide provides an in-depth analysis of DEHE formation, offering quantitative data, detailed experimental protocols, and a mechanistic exploration to assist researchers, scientists, and professionals in drug development and polymer chemistry in mitigating this side reaction.

The primary routes to DOTP synthesis are the direct esterification of terephthalic acid (TPA) with 2-ethylhexanol (2-EH) and the transesterification of dimethyl terephthalate (DMT) with 2-EH.[1][2] DEHE formation is principally an acid-catalyzed dehydration of 2-ethylhexanol, a reaction favored by the elevated temperatures and acidic conditions inherent to the esterification process. The presence of acidic catalysts, such as sulfuric acid or certain ionic liquids, can significantly influence the rate of this unwanted etherification.

Quantitative Analysis of DEHE Formation

The yield of DEHE is highly dependent on the reaction conditions, particularly the type of catalyst and the temperature. Research conducted by Chrobok et al. on the use of protic ionic liquids (ILs) as catalysts in DOTP synthesis provides valuable quantitative insights into DEHE formation.

The composition of the ionic liquid catalyst has a direct impact on the formation of DEHE. As shown in the table below, at a constant temperature of 120°C, the formation of DEHE varies with the molar ratio of the components of the ionic liquid catalyst.

| Ionic Liquid Composition (Molar Ratio of [Et3NH]+[HSO4]− to H2SO4) | Formation of this compound (%) |

| 1 : 2.5 | 0.8 |

| 1 : 2.7 | 1.2 |

| 1 : 3.0 | 2.5 |

| 1 : 3.2 | 3.1 |

Temperature is another critical factor influencing the etherification side reaction. The following table illustrates the effect of temperature on DEHE formation after a 4-hour reaction period using an ionic liquid catalyst. A clear trend of increasing DEHE formation with rising temperature is observed.

| Temperature (°C) | Formation of this compound (%) |

| 90 | 0.2 |

| 100 | 0.5 |

| 110 | 0.9 |

| 120 | 1.2 |

While specific quantitative data for conventional catalysts like titanium alkoxides and sulfuric acid are less commonly published in open literature, it is well-established that strong acid catalysts and higher reaction temperatures generally lead to increased ether formation.

Mechanistic Pathway of DEHE Formation

The formation of this compound from 2-ethylhexanol is a classic example of an acid-catalyzed dehydration of an alcohol. The reaction proceeds through a series of protonation and nucleophilic substitution steps.

In the presence of an acid catalyst, one molecule of 2-ethylhexanol is protonated, forming a good leaving group (water). A second molecule of 2-ethylhexanol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form a protonated ether intermediate. Subsequent deprotonation yields this compound and regenerates the acid catalyst.

Experimental Protocols

General Synthesis of Bis(2-ethylhexyl) Terephthalate

The following protocol is a general procedure for the direct esterification of terephthalic acid with 2-ethylhexanol.

Materials:

-

Terephthalic acid (TPA)

-

2-Ethylhexanol (2-EH)

-

Catalyst (e.g., tetrabutyl titanate, sulfuric acid, or a protic ionic liquid)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Deionized water

Procedure:

-

A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or similar setup for water removal is charged with terephthalic acid, an excess of 2-ethylhexanol (typically a molar ratio of 2-EH:TPA greater than 2:1), and the catalyst.

-

The mixture is heated to the desired reaction temperature (e.g., 180-230°C) with continuous stirring.

-

The water formed during the esterification is continuously removed via azeotropic distillation with 2-ethylhexanol.

-

The reaction progress is monitored by measuring the acid number of the reaction mixture at regular intervals. The reaction is considered complete when the acid number reaches a predetermined low value.

-

Upon completion, the reaction mixture is cooled and the catalyst is neutralized (e.g., by washing with a dilute sodium hydroxide solution).

-

The organic layer is then washed with water to remove any remaining salts and neutralized acid.

-

Excess 2-ethylhexanol is removed under vacuum.

-

The final product, crude DOTP, may be further purified by filtration.

Quantification of this compound by Gas Chromatography (GC)

A precise and accurate method for quantifying DEHE in the final DOTP product is essential for quality control. Gas chromatography with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the preferred analytical technique.

Instrumentation and Conditions (Illustrative):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

Injection Volume: 1 µL.

Procedure:

-

Standard Preparation: Prepare a series of calibration standards of DEHE in a suitable solvent (e.g., high-purity acetone (B3395972) or hexane). The concentration range should bracket the expected concentration of DEHE in the DOTP samples.

-

Sample Preparation: Accurately weigh a known amount of the DOTP product and dissolve it in a known volume of the chosen solvent.

-

Analysis: Inject the prepared standards and samples into the GC.

-

Quantification: Identify the DEHE peak in the chromatograms based on its retention time, which is determined from the analysis of the pure standard. The concentration of DEHE in the samples is calculated by comparing the peak area of DEHE in the sample to the calibration curve generated from the standards.

Conclusion

The formation of this compound is an inherent side reaction in the synthesis of bis(2-ethylhexyl) terephthalate, driven by the acidic and thermal conditions of the process. Careful selection of the catalyst and optimization of reaction temperature are key strategies to minimize the formation of this byproduct. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals aiming to enhance the efficiency and purity of DOTP production. Through a deeper understanding of the underlying mechanisms and the application of precise analytical techniques, the challenges posed by DEHE formation can be effectively managed.

References

An In-depth Technical Guide to the Molecular Structure of Bis(2-ethylhexyl) ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is an organic compound with significant applications in various industrial and research settings. Its molecular structure, characterized by a central ether linkage flanked by two bulky 2-ethylhexyl groups, dictates its physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its identification, physicochemical properties, synthesis, and spectroscopic characterization.

Molecular Identification and Structure

The fundamental identity of this compound is established through its unique identifiers and structural formula.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,1'-oxybis(2-ethylhexane) |

| Synonyms | Di(2-ethylhexyl) ether, 2-Ethylhexyl ether, Dioctyl ether |

| CAS Number | 10143-60-9[1] |

| Molecular Formula | C₁₆H₃₄O[1] |

| Molecular Weight | 242.44 g/mol |

| SMILES | CCCCC(CC)COCC(CC)CCCC |

| InChI | InChI=1S/C16H34O/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

The structure consists of an oxygen atom bonded to two 2-ethylhexyl alkyl groups. The branched nature of these alkyl chains imparts significant steric hindrance around the ether linkage, influencing its reactivity and physical properties.

References

Preliminary Toxicological Data for Bis(2-ethylhexyl) ether: A Technical Guide

Disclaimer: Publicly available toxicological data for Bis(2-ethylhexyl) ether is limited. This document summarizes the currently accessible information. A comprehensive toxicological profile has not been established.

This technical guide provides a summary of the preliminary toxicological data for this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. Due to the scarcity of specific studies on this compound, this guide focuses on the available acute toxicity data and outlines standard experimental protocols relevant to this endpoint.

Acute Toxicity

Acute toxicity data provides information on the adverse effects of a single, high-dose exposure to a substance. For this compound, the available data from studies in rats suggests a low level of acute oral toxicity.

Table 1: Summary of Acute Oral Toxicity Data for this compound

| Test Type | Route of Exposure | Species | Dose | Toxic Effects Noted |

| LD50 | Oral | Rat | 34 g/kg | Lethal dose value reported, specific details on toxic effects are limited. |

| Acute Toxicity Study | Oral | Rat | 2000 mg/kg | No observable toxicological signs or changes in serum biochemistry were reported.[1] |

Subchronic, Genotoxicity, and Reproductive Toxicity

A thorough review of publicly available scientific literature reveals a significant lack of specific data regarding the subchronic, genotoxic, and reproductive toxicity of this compound. Safety data sheets for this compound also indicate that no data is available for its reproductive toxicity.

Experimental Protocols

Due to the limited published studies, specific experimental protocols for the cited this compound toxicity tests are not available. However, a standard methodology for assessing acute oral toxicity, such as the one outlined in the OECD Guideline 423 (Acute Toxic Class Method), is presented below to serve as a reference for the type of protocol that would be employed.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

Test Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The outcome of the test is the observation of either mortality or survival, which then determines the next step, i.e., whether to dose another group of animals at a higher or lower dose level. The test continues until the criteria for classification are met.

Experimental Animals:

-

Species and Strain: Typically, the rat is the preferred species.

-

Sex: Nulliparous and non-pregnant females are generally used.

-

Age and Weight: Young adult animals, with weights within a narrow range (± 20% of the mean weight).

-

Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory diet and drinking water are provided ad libitum.

Dose Levels and Preparation:

-

Dose Levels: The test uses defined starting doses of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

-

Vehicle: The substance is typically administered in an aqueous vehicle if possible. If not, an appropriate oil or other suitable vehicle may be used. The toxicological characteristics of the vehicle should be known.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

Procedure:

-

A group of three female rats is used for each step.

-

The animals are dosed with the selected starting dose.

-

Observations are made for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

-

The observation period is typically 14 days.

-

The outcome of the first group determines the subsequent steps:

-

If mortality occurs in the first group, the next test is conducted at a lower dose level.

-

If no mortality occurs, the next test is conducted at a higher dose level.

-

Endpoint Analysis:

-

The primary endpoint is mortality.

-

The substance is classified into a GHS category based on the dose at which mortality is observed.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations

The following diagram illustrates a generalized workflow for an acute oral toxicity study.

Caption: Workflow for a general acute oral toxicity study.

References

Methodological & Application

Application Notes and Protocols for Bis(2-ethylhexyl) Ether as a High-Boiling Solvent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(2-ethylhexyl) ether as a high-boiling solvent in various organic reactions. Its properties make it a suitable medium for reactions requiring elevated temperatures.

Introduction to this compound

This compound, also known as di(2-ethylhexyl) ether, is a high-boiling, colorless to slightly colored liquid.[1] Its chemical and physical properties, particularly its high boiling point and thermal stability, make it a candidate for use as a solvent in organic synthesis where high reaction temperatures are necessary.[1] It is characterized by its branched alkyl chains, low volatility, and hydrophobic nature.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄O | [1][2] |

| Molecular Weight | 242.44 g/mol | [1][2] |

| Boiling Point | 126°C at 8 mmHg | [1] |

| Specific Gravity | 0.82 | [1] |

| Appearance | Clear, colorless to slightly colored liquid | [1] |

| CAS Number | 10143-60-9 | [1][2] |

Applications in Organic Synthesis

Due to its high boiling point and relative inertness, this compound can be employed as a solvent in a variety of organic reactions that require significant thermal energy to proceed. Below are detailed application notes and generalized protocols for its use in specific reaction types.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an organohalide.[2][3][4][5] While commonly performed in lower boiling solvents like THF or ethanol (B145695), the use of a high-boiling solvent such as this compound can be advantageous when dealing with less reactive, sterically hindered substrates or when forcing the reaction to completion at elevated temperatures.

Logical Workflow for Williamson Ether Synthesis

Caption: Workflow for Williamson Ether Synthesis.

Generalized Protocol for Williamson Ether Synthesis using this compound:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add the alcohol (1.0 eq).

-

Solvent Addition: Add a sufficient volume of dry this compound to dissolve the alcohol.

-

Alkoxide Formation: Under a nitrogen atmosphere, carefully add a strong base such as sodium hydride (1.1 eq) portion-wise to the stirred solution at room temperature. The mixture is then heated to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add the alkyl halide (1.0-1.2 eq) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to a temperature between 120-150°C and maintain for 4-24 hours, monitoring the progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

| Reactant 1 | Reactant 2 | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromophenol | 1-Bromobutane | NaH | 130 | 12 | >85 (expected) |

| 2-Naphthol | Benzyl chloride | K₂CO₃ | 140 | 8 | >90 (expected) |

| Cyclohexanol | Ethyl iodide | KH | 120 | 16 | >80 (expected) |

Note: The yields presented are hypothetical and based on typical outcomes for Williamson ether synthesis under forcing conditions. Actual yields may vary depending on the specific substrates and reaction optimization.

Synthesis of Nanoparticles

High-boiling and thermally stable solvents are crucial for the synthesis of high-quality nanoparticles. A related compound, bis(2-ethylhexyl) adipate (B1204190), has been successfully used in the microwave-assisted synthesis of upconverting nanoparticles (UCNPs) due to its high boiling point and thermal stability.[6][7] By analogy, this compound is a promising solvent for similar solvothermal or microwave-assisted syntheses of various nanoparticles, where precise control over temperature and crystal growth is required.

Experimental Workflow for Nanoparticle Synthesis

Caption: Workflow for Nanoparticle Synthesis.

Generalized Protocol for the Synthesis of Metal Sulfide Nanoparticles:

-

Precursor Solution: In a typical synthesis, a metal precursor (e.g., cadmium acetate (B1210297) or zinc acetate, 1.0 mmol) and a capping agent (e.g., oleic acid) are dissolved in this compound (20 mL) in a three-necked flask.

-

Degassing: The mixture is heated to 100-120°C under vacuum for 30-60 minutes to remove water and oxygen.

-

Sulfur Source Injection: The atmosphere is switched to nitrogen, and the temperature is raised to the desired reaction temperature (e.g., 200-280°C). A solution of the sulfur source (e.g., sulfur dissolved in oleylamine (B85491) or 1-octadecene) is then swiftly injected into the hot solution.

-

Nanoparticle Growth: The reaction is allowed to proceed at the set temperature for a specific duration (5-60 minutes) to control the size and shape of the nanoparticles.

-

Isolation: The reaction is quenched by cooling and adding a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles.

-

Purification: The nanoparticles are isolated by centrifugation, washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane), and finally redispersed in a nonpolar solvent like toluene (B28343) or chloroform (B151607) for storage and characterization.

| Metal Precursor | Sulfur Source | Capping Agent | Temperature (°C) | Time (min) | Expected Product |

| Cd(OAc)₂ | S in Oleylamine | Oleic Acid | 240 | 10 | CdS Nanoparticles |

| Zn(acac)₂ | S in 1-Octadecene | Oleic Acid | 260 | 15 | ZnS Nanoparticles |

| InCl₃ | Thioacetamide | Oleic Acid | 220 | 30 | In₂S₃ Nanoparticles |

Note: The conditions provided are representative and would require optimization for specific nanoparticle characteristics.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

This compound is a viable high-boiling solvent for organic reactions that necessitate elevated temperatures. Its application in Williamson ether synthesis for less reactive substrates and in the synthesis of nanoparticles demonstrates its potential utility in modern organic and materials chemistry. The provided protocols serve as a foundation for the development of specific synthetic procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Microwave synthesis of upconverting nanoparticles with bis(2-ethylhexyl) adipate - PMC [pmc.ncbi.nlm.nih.gov]

Application of Bis(2-ethylhexyl) Ether in Solvent Extraction Processes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) ether, also known as di(2-ethylhexyl) ether, is a high-boiling, low-volatility organic solvent with significant potential in various chemical processes, including solvent extraction.[1] Its chemical structure, featuring two bulky, nonpolar ethylhexyl groups linked by an ether oxygen, imparts properties such as hydrophobicity and good solvency for a range of organic compounds.[2] These characteristics make it a candidate for use in liquid-liquid extraction (LLE) and other separation techniques where a water-immiscible solvent is required.[1][2]

This document provides an overview of the potential applications of this compound in solvent extraction, its relevant physicochemical properties, and a general protocol for its use in a laboratory setting. Due to a lack of extensive published data on specific applications, this note is intended to serve as a foundational guide for researchers exploring its utility in their work.

Physicochemical Properties

The effectiveness of a solvent in an extraction process is largely determined by its physical and chemical properties. This compound possesses characteristics that make it a suitable candidate for the extraction of nonpolar to moderately polar compounds from aqueous solutions.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₄O | [1] |

| Molecular Weight | 242.44 g/mol | [1] |

| Appearance | Colorless to slightly colored liquid | [1] |

| Boiling Point | 126 °C at 8 mmHg | [1] |

| Specific Gravity | 0.82 g/cm³ | [1] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Miscible with most organic solvents | [4] |

Potential Applications in Solvent Extraction

Given its properties, this compound is a plausible solvent for several extraction applications:

-

Extraction of Nonpolar Organic Compounds: Its hydrophobic nature makes it an excellent candidate for extracting nonpolar compounds such as lipids, oils, and large hydrophobic molecules from aqueous matrices.

-

Pharmaceutical and Drug Development: It could be employed in the purification of active pharmaceutical ingredients (APIs) or intermediates, particularly those with low water solubility.

-

Environmental Analysis: Used for the extraction of persistent organic pollutants (POPs) from water samples prior to analysis.

-

Modifier in Metal Extraction: While not a primary extractant itself, it could serve as a diluent or modifier in synergistic solvent systems for metal ion extraction, similar to other high-molecular-weight ethers.

Data Presentation: Illustrative Extraction Efficiency

| Analyte | Aqueous Phase pH | Organic/Aqueous Ratio (v/v) | Number of Extractions | Extraction Efficiency (%) | Distribution Coefficient (D) |

| Compound X | 7.0 | 1:1 | 1 | 85.0 | 5.67 |

| Compound X | 7.0 | 1:1 | 2 | 97.8 | 5.67 |

| Compound X | 7.0 | 1:1 | 3 | 99.7 | 5.67 |

| Compound Y | 4.0 | 1:2 | 1 | 60.0 | 3.00 |

| Compound Y | 9.0 | 1:2 | 1 | 62.5 | 3.33 |

Experimental Protocols

This section provides a generalized protocol for a single liquid-liquid extraction using this compound to extract a target compound from an aqueous solution.

Materials:

-

Separatory funnel of appropriate volume

-

This compound (extraction solvent)

-

Aqueous solution containing the target compound

-

Beakers or Erlenmeyer flasks for collecting layers

-

Ring stand and clamp

-

pH meter and appropriate buffers (if pH adjustment is needed)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator or other solvent removal apparatus

Protocol:

-

Preparation:

-

Ensure the separatory funnel is clean, and the stopcock is properly greased and closed.

-

Place the separatory funnel in a ring clamp on a ring stand.

-

Measure the volume of the aqueous solution to be extracted and pour it into the separatory funnel using a funnel.

-

If necessary, adjust the pH of the aqueous solution to optimize the partitioning of the target compound.

-

-

Extraction:

-

Add a measured volume of this compound to the separatory funnel.[5]

-

Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and shake gently for 10-20 seconds.[5]

-

Periodically vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.[5]

-

Continue to shake and vent for 1-2 minutes to ensure thorough mixing and mass transfer between the two phases.

-

-

Phase Separation:

-

Return the separatory funnel to the ring clamp and allow the layers to separate completely.

-

Since the specific gravity of this compound (0.82) is less than that of water (~1.0), the organic layer will be the top layer.[1]

-

Remove the stopper from the top of the funnel.

-

Carefully drain the lower aqueous layer into a clean beaker or flask.

-

Pour the upper organic layer (containing the extracted compound) out through the top of the separatory funnel into a separate clean flask. This prevents re-contamination of the organic layer with any residual aqueous phase in the stopcock.

-

-

Drying and Concentration (for the organic layer):

-

To remove any dissolved water from the organic extract, add a small amount of a drying agent like anhydrous sodium sulfate (B86663) and swirl the flask.

-

Once the organic solution is clear, decant or filter it to remove the drying agent.

-

The solvent can then be removed, typically using a rotary evaporator, to concentrate the extracted compound.

-

-

Multiple Extractions (Optional but Recommended):

-

For higher extraction efficiency, it is recommended to perform multiple extractions with smaller volumes of the organic solvent.[5]

-

To do this, return the aqueous layer from step 3 to the separatory funnel and repeat steps 2-4 with fresh portions of this compound.[5]

-

Combine the organic extracts from each step before proceeding with drying and concentration.[5]

-

Visualizations

Caption: Liquid-liquid extraction workflow using this compound.

Conclusion

This compound presents itself as a viable, yet underexplored, solvent for liquid-liquid extraction processes, particularly for nonpolar analytes. Its physical properties, such as high boiling point, low volatility, and immiscibility with water, are advantageous for creating stable two-phase systems with minimal solvent loss. While specific application data is sparse, the general principles of solvent extraction can be readily applied. The protocols and information provided herein offer a starting point for researchers to investigate the utility of this compound in their specific separation and purification challenges, paving the way for new applications in chemical research and drug development. Further studies are encouraged to quantify its performance in various extraction systems.

References

Application Notes and Protocols: Bis(2-ethylhexyl) Ether as a Plasticizer in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

Introduction